molecular formula C10H20N2O3 B6357929 tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 1450635-01-4

tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B6357929
CAS RN: 1450635-01-4
M. Wt: 216.28 g/mol
InChI Key: SSPONZFWUHWNBI-SFYZADRCSA-N
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Description

The tert-butyl group is a simple hydrocarbon moiety used in various chemical transformations . It has a unique reactivity pattern due to its crowded structure .


Synthesis Analysis

Tert-butyl nitrite (TBN) is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) are found to be stable under the standard reaction conditions .


Molecular Structure Analysis

The crowded structure of the tert-butyl group elicits a unique reactivity pattern . This structure is used in various chemical transformations .


Chemical Reactions Analysis

Tert-butyl nitrite (TBN) is used in various transformations, including the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols . It is slightly soluble in petroleum ether and water .

Scientific Research Applications

Mechanism and Application in Synthesis

A study demonstrated the mechanism of N→O tert-butyloxycarbonyl (Boc) migration involving tert-butyl derivatives via a base-generated alkoxide, highlighting an unusual nine-membered cyclic transition state mechanism. This research is foundational for understanding Boc group migration in complex molecule synthesis (Xue & Silverman, 2010).

Chiral Auxiliary Applications

Another investigation focused on the use of tert-butyl derivatives as a chiral auxiliary, offering a novel approach to dynamic kinetic resolution. This method facilitates stereoselective carbon-carbon bond formation, underpinning the synthesis of key building blocks for biologically active compounds (Kubo et al., 1997).

Enzyme-catalyzed Kinetic Resolution

Research on the enzyme-catalyzed kinetic resolution of tert-butyl derivatives revealed a method with high enantioselectivity, offering a pathway to synthesize enantiomerically pure compounds. This process exemplifies the application of biocatalysis in refining the synthesis of chiral molecules (Faigl et al., 2013).

Novel Synthetic Pathways

A unique study presented the synthesis of tert-butyl derivatives as intermediates for natural products, highlighting their role in the biosynthesis of fatty acids, sugars, and α-amino acids. This research emphasizes the versatility of tert-butyl derivatives in synthesizing complex molecules (Qin et al., 2014).

Future Directions

The tert-butyl group’s unique reactivity pattern and its use in various chemical transformations suggest potential applications in biosynthetic and biodegradation pathways, and possibly in biocatalytic processes .

properties

IUPAC Name

tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPONZFWUHWNBI-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

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